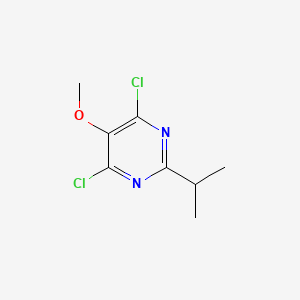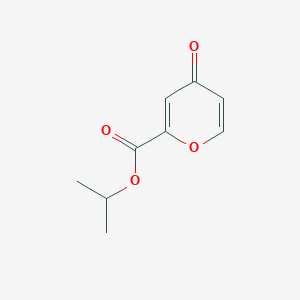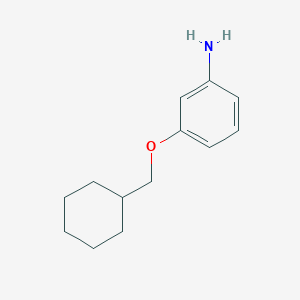
Urea, (trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (trifluoromethyl)- is a compound that contains a trifluoromethyl group attached to a urea moiety. The trifluoromethyl group is known for its unique properties, such as high electronegativity and lipophilicity, which make it valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, (trifluoromethyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of urea derivatives often focuses on resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of organic co-solvents are key considerations in the large-scale synthesis of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
Urea, (trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the urea moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include diethyl zinc, Wilkinson’s catalyst, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical trifluoromethylation can produce various trifluoromethylated intermediates that are valuable in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Urea, (trifluoromethyl)- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of urea, (trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects . The trifluoromethyl group enhances the compound’s lipophilicity and stability, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-containing ureas and derivatives, such as trifluoromethyl ketimines and trifluoromethyl pyrimidines .
Uniqueness
Urea, (trifluoromethyl)- is unique due to its combination of the trifluoromethyl group and the urea moiety, which imparts distinct chemical and biological properties. Its high electronegativity and lipophilicity make it particularly valuable in pharmaceuticals and agrochemicals .
Conclusion
Urea, (trifluoromethyl)- is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
61919-30-0 |
|---|---|
Fórmula molecular |
C2H3F3N2O |
Peso molecular |
128.05 g/mol |
Nombre IUPAC |
trifluoromethylurea |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)7-1(6)8/h(H3,6,7,8) |
Clave InChI |
ARIKQVYYYDITGU-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(N)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)





![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)

